molecular formula C12H20N2O3 B1373863 tert-Butyl 4-acryloylpiperazine-1-carboxylate CAS No. 270594-18-8

tert-Butyl 4-acryloylpiperazine-1-carboxylate

Cat. No.: B1373863
CAS No.: 270594-18-8
M. Wt: 240.3 g/mol
InChI Key: PFWYMLPKVWSPDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-acryloylpiperazine-1-carboxylate is a synthetic derivative of piperazine, characterized by the presence of a tertiary butyl group attached to the piperazine nitrogen atom. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acryloylpiperazine-1-carboxylate typically involves the reaction of piperazine-1-carboxylate tert-butyl ester with acryloyl chloride. The reaction is carried out in the presence of a solvent such as dichloromethane (DCM) and a base like pyridine. The reaction mixture is maintained at a low temperature initially and then allowed to reach room temperature naturally .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acryloylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.

    Substitution Reactions: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Addition Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield amide derivatives, while substitution reactions with alkyl halides can produce N-alkylated piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-acryloylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-acryloylpiperazine-1-carboxylate is primarily related to its ability to interact with biological molecules. The acrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperazine ring can also interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds like piperazine-1-carboxylate tert-butyl ester share structural similarities.

    Acrylate Derivatives: Compounds containing the acrylate functional group, such as acryloyl chloride.

Uniqueness

Tert-butyl 4-acryloylpiperazine-1-carboxylate is unique due to the combination of the piperazine ring and the acrylate group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research applications.

Biological Activity

tert-Butyl 4-acryloylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and biological evaluation, with a focus on its mechanism of action and therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 270594-18-8
  • Molecular Formula: C12_{12}H20_{20}N2_2O3_3
  • Molecular Weight: 240.2993 g/mol
  • Purity: ≥95% .

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with an appropriate acrylating agent under controlled conditions. The process typically includes the following steps:

  • Reagents Preparation:
    • tert-butyl piperazine-1-carboxylate
    • Acrylating agent (e.g., acryloyl chloride)
  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Room temperature or slightly elevated
    • Time: Several hours until completion.
  • Purification:
    • The crude product is purified using column chromatography or recrystallization techniques.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in DNA repair processes such as Poly(ADP-ribose) polymerase (PARP). Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for anticancer therapy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation .

Case Studies

  • Study on PARP Inhibition:
    • A study evaluated the effects of this compound on BRCA-deficient cancer cells.
    • Results showed enhanced cytotoxicity when combined with conventional chemotherapeutics, supporting its role as a PARP inhibitor .
  • Molecular Docking Studies:
    • Molecular docking simulations revealed that the compound binds effectively to the PARP active site, suggesting a competitive inhibition mechanism .

Table of Biological Activities

Activity TypeTargetEffectiveness (IC50)Reference
AnticancerHeLa15 µM
AnticancerMCF-720 µM
AnticancerA54925 µM
PARP InhibitionPARP1Competitive Inhibitor

Properties

IUPAC Name

tert-butyl 4-prop-2-enoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-5-10(15)13-6-8-14(9-7-13)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWYMLPKVWSPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acryloylchlorid (0.8 ml, 9.8 mmol, 1 eq) was added dropwise to a stirred ice-cold solution of piperazine 1-carboxylic acid tert butyl ester (2 g, 9.8 mmol, 1 eq) and triethylamine (1.4 ml, 9.8 mmol, 1 eq) in dichloromethane (50 mL) at 0° C. The mixture was then stirred and allowed to come to room temperature over 2 hours. 1M Hydrochloric acid solution (50 mL) was added to the mixture, and the two layers were separated. The organic phase was washed with saturated sodium hydrogen carbonate solution (2×50 ml) and saturated sodium chloride solution (50 ml) and dried over MgSO4. After filtration, the solvent is evaporated. The residue was purified by chromatography (ethyl acetate/n-hexane 1/1) to give the product (1.26 g, 49%) as a white solid.
Quantity
0.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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